
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as epoxides, which are characterized by the presence of an oxirane ring. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- typically involves the reaction of an amine with an epoxide. One common method is the reaction of N-butylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted amines.
Aplicaciones Científicas De Investigación
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diglycidyl aniline: Another epoxide compound with similar reactivity.
N,N’-methylenebis(2-ethyl-4,1-phenylene)bis[N-(oxiranylmethyl)-]: A related compound used in high-performance epoxy resins.
Uniqueness
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is unique due to its specific structure, which combines an amine and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications.
Propiedades
Número CAS |
4856-88-6 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
N,N-bis(oxiran-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-11(5-9-7-12-9)6-10-8-13-10/h9-10H,2-8H2,1H3 |
Clave InChI |
LJDKIFXJERTLMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1CO1)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


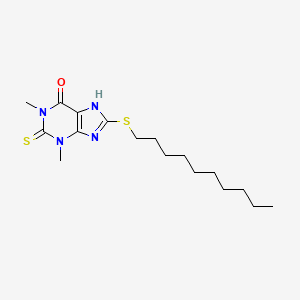
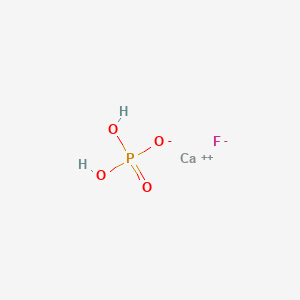
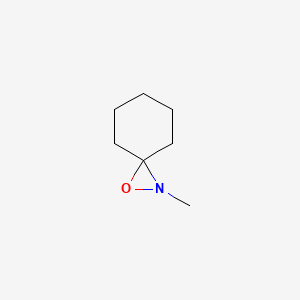


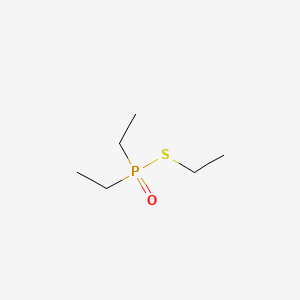

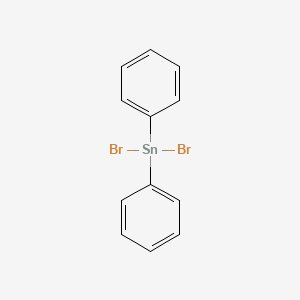
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)

![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)


